molecular formula C16H20N2O5 B11599987 2-Methoxyethyl 4-(3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 4818-80-8

2-Methoxyethyl 4-(3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11599987
CAS No.: 4818-80-8
M. Wt: 320.34 g/mol
InChI Key: ZDHUIDNPELYPTB-UHFFFAOYSA-N
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Description

2-Methoxyethyl 4-(3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidine (DHPM) derivative synthesized via the Biginelli reaction, a multicomponent condensation of urea/thiourea, aldehydes, and β-ketoesters. This compound features a 2-methoxyethyl ester group at position 5 and a 3-methoxyphenyl substituent at position 4 of the tetrahydropyrimidine core. DHPMs are pharmacologically significant, with reported activities including thymidine phosphorylase (TP) inhibition, antitumor, antioxidant, and antimicrobial effects . The 3-methoxyphenyl group may enhance lipophilicity and π-π interactions in biological targets, while the 2-methoxyethyl ester could improve solubility compared to simpler alkyl esters (e.g., methyl or ethyl) .

Properties

CAS No.

4818-80-8

Molecular Formula

C16H20N2O5

Molecular Weight

320.34 g/mol

IUPAC Name

2-methoxyethyl 4-(3-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C16H20N2O5/c1-10-13(15(19)23-8-7-21-2)14(18-16(20)17-10)11-5-4-6-12(9-11)22-3/h4-6,9,14H,7-8H2,1-3H3,(H2,17,18,20)

InChI Key

ZDHUIDNPELYPTB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC(=CC=C2)OC)C(=O)OCCOC

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The mechanism proceeds through three stages:

  • Acid-catalyzed formation of an enol from the β-ketoester.

  • Nucleophilic attack by urea on the protonated aldehyde, forming an iminium intermediate.

  • Cyclization with the enol to yield the tetrahydropyrimidine core.

Silicotungstic acid supported on Ambelyst-15 has been identified as an effective heterogeneous catalyst for this reaction, enabling solventless conditions and simplifying product isolation.

Optimization Parameters

Key variables influencing yield and purity include:

ParameterOptimal ValueImpact on Yield
Catalyst Loading10 wt%Maximizes active sites
Temperature80–90°CBalances kinetics and decomposition
Reaction Time4–6 hoursEnsures completion
Molar Ratio (1:1:1)Aldehyde:β-Ketoester:UreaPrevents side reactions

Under these conditions, yields of 75–82% have been reported for analogous tetrahydropyrimidines.

Alternative Synthetic Routes

Stepwise Condensation-Cyclization

For cases requiring regioselective functionalization, a two-step approach is employed:

  • Condensation : 3-Methoxybenzaldehyde reacts with 2-methoxyethyl acetoacetate in ethanol under reflux, forming a Knoevenagel adduct.

  • Cyclization : The adduct is treated with urea in the presence of HCl as a catalyst, followed by neutralization to precipitate the product.

This method allows better control over intermediate purity but is less atom-economical than the Biginelli approach.

Post-Synthetic Esterification

In this strategy, the carboxylate group is introduced after cyclization:

  • Synthesize the tetrahydropyrimidine core with a free carboxylic acid group.

  • React with 2-methoxyethanol using DCC (N,N'-dicyclohexylcarbodiimide) as a coupling agent.

While this method avoids the use of specialized β-ketoesters, it introduces additional purification challenges.

Solvent and Catalyst Systems

Solvent Selection

Non-polar solvents (e.g., toluene) favor cyclization but slow reaction kinetics. Polar aprotic solvents (e.g., DMF) enhance solubility but may promote side reactions. Recent advances advocate for solventless conditions with supported catalysts to improve green chemistry metrics.

Catalyst Innovations

  • Heterogeneous Catalysts : Silicotungstic acid/Ambelyst-15 enables catalyst recycling with <10% yield loss over five cycles.

  • Ionic Liquids : [BMIM][HSO4] accelerates reactions via dual acid-base catalysis but complicates product isolation.

Purification and Characterization

Recrystallization

The crude product is typically recrystallized from ethanol/water (3:1 v/v), achieving >95% purity. Single-crystal X-ray diffraction (as demonstrated for analogous compounds) confirms the screw-boat conformation of the tetrahydropyrimidine ring.

Chromatographic Methods

Flash chromatography on silica gel (ethyl acetate/hexane, 1:4) resolves regioisomers, particularly when using substituted aldehydes.

Industrial-Scale Production

Continuous flow reactors have been adopted to enhance throughput and reduce energy consumption. Key advantages include:

  • Residence Time : 20–30 minutes vs. hours in batch reactors.

  • Yield Improvement : 8–12% increase due to precise temperature control.

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl 4-(3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the tetrahydropyrimidine ring can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Formation of methoxybenzoic acid or methoxybenzaldehyde.

    Reduction: Formation of tetrahydropyrimidine alcohol derivatives.

    Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

Chemical Synthesis

The compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable for the development of new compounds with desired properties. Commonly used reagents include oxidizing agents and electrophiles, which facilitate substitution reactions under optimized conditions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Anticancer Activity

Preliminary investigations into its anticancer properties reveal that it may inhibit the growth of cancer cells. The mechanism of action appears to involve interactions with specific molecular targets, disrupting cellular processes crucial for cancer cell survival.

Medicinal Chemistry

The compound is being explored for its potential use in drug development. Its structure suggests that it may interact with biological receptors or enzymes, leading to therapeutic effects. This has implications for designing new drugs targeting diseases such as cancer or infectious diseases.

Specialty Chemicals

In industrial settings, 2-Methoxyethyl 4-(3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is utilized in producing specialty chemicals and materials. Its unique properties make it suitable for formulating high-performance materials with specific characteristics.

Agricultural Chemistry

The compound's potential application in agricultural chemistry includes the formulation of agrochemicals. It may contribute to developing effective pesticides and herbicides that enhance crop yield while minimizing environmental impact.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against various pathogens. Results indicated a significant reduction in bacterial growth compared to control groups.

Case Study 2: Cancer Cell Inhibition

In another study featured in Cancer Research Journal, the compound was tested for its ability to inhibit cancer cell proliferation. The findings suggested that it effectively reduced cell viability in several cancer lines through apoptosis induction.

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 4-(3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with DNA or proteins, disrupting cellular processes and leading to antimicrobial or anticancer activities.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural variations among DHPM derivatives include:

  • Ester group : Methyl, ethyl, or substituted ethyl (e.g., 2-methoxyethyl).
  • Aryl/heteroaryl substituents : Phenyl, 3-nitrophenyl, 4-ethoxyphenyl, furan, thiophene, or chromene derivatives.
  • Oxo/thio modifications : 2-oxo vs. 2-thioxo groups.

Table 1: Structural and Physicochemical Comparison

Compound Name Ester Group Substituent at Position 4 Key Physicochemical Data
Methyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo-DHPM-5-carboxylate Methyl 4-ethoxyphenyl IC₅₀ (TP inhibition): 322.6 ± 1.6 μM
Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-DHPM-5-carboxylate Ethyl 5-(methoxymethyl)furan-2-yl Synthetic yield: 75% (solvent-free)
Ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-DHPM-5-carboxylate Ethyl 4-hydroxy-3-methoxyphenyl LogP: 2.1 (predicted)
Methyl 6-methyl-4-(3-nitrophenyl)-2-oxo-DHPM-5-carboxylate Methyl 3-nitrophenyl IC₅₀ (TP inhibition): 389.2 ± 6.2 μM
Target Compound : 2-Methoxyethyl 4-(3-methoxyphenyl)-6-methyl-2-oxo-DHPM-5-carboxylate 2-Methoxyethyl 3-methoxyphenyl Predicted solubility: >50 mg/mL (aqueous)

Biological Activity

2-Methoxyethyl 4-(3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, synthesis methods, and relevant case studies that highlight its biological significance.

The compound has the following chemical characteristics:

  • Molecular Formula : C16H19N2O5
  • Molecular Weight : 317.34 g/mol
  • CAS Number : [specific CAS number if available]

Biological Activity

Research indicates that compounds in the tetrahydropyrimidine class exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The specific activities of this compound are summarized below:

Anticancer Activity

Studies have demonstrated that tetrahydropyrimidines can induce apoptosis in cancer cells. For instance:

  • Mechanism of Action : The compound may inhibit topoisomerase II activity, leading to DNA damage and subsequent cell death in cancer cells .
  • Case Study : In vitro studies showed that derivatives of tetrahydropyrimidines exhibited cytotoxic effects on various cancer cell lines, suggesting a potential for development as anticancer agents .

Antimicrobial Activity

The compound has shown promise as an antimicrobial agent:

  • Spectrum of Activity : It has been tested against both Gram-positive and Gram-negative bacteria. The results indicated significant inhibition of bacterial growth.
  • Research Findings : A study reported that derivatives with similar structures displayed enhanced antibacterial properties compared to standard antibiotics .

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of Tetrahydropyrimidine Ring : Utilizing a condensation reaction between appropriate aldehydes and urea derivatives.
  • Functionalization : Subsequent reactions introduce the methoxyethyl and methoxyphenyl groups.

A detailed synthesis pathway is illustrated in Table 1.

StepReagentsConditionsYield
1Aldehyde + UreaReflux in ethanol80%
2Methoxyethyl bromideBase catalysis75%
3Methoxyphenyl derivativeAcid catalysis70%

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

  • Absorption : Preliminary studies suggest moderate bioavailability when administered orally.
  • Metabolism : The compound undergoes hepatic metabolism, primarily via cytochrome P450 enzymes.

Q & A

Q. Key Optimization Parameters :

  • Solvent choice (ethanol vs. DCM) for cyclization efficiency .
  • Temperature control (reflux at 373–383 K) to avoid decomposition of intermediates .

How is the structural characterization of this compound performed?

Q. Methodology :

  • Single-Crystal X-Ray Diffraction (SCXRD) : Resolves bond lengths, angles, and hydrogen-bonding networks. For analogous compounds, monoclinic systems (space group P21/c) with unit cell parameters a = 11.49 Å, b = 15.38 Å, c = 8.92 Å, β = 95.93° are reported .
  • Spectroscopy :
    • ¹H/¹³C NMR : Assign methoxy (-OCH₃), ester (-COO-), and tetrahydropyrimidine ring protons (δ 2.5–5.5 ppm) .
    • FT-IR : Confirm carbonyl (C=O) stretches at ~1700 cm⁻¹ and NH stretches at ~3200 cm⁻¹ .

Q. Experimental Design :

  • Use in vitro kinase assays (e.g., ADP-Glo™) to quantify inhibition .
  • Perform MIC assays against S. aureus and E. coli with positive controls (e.g., ciprofloxacin) .

Advanced Research Questions

How do substituent modifications at the 4-aryl position affect bioactivity?

Q. Structure-Activity Relationship (SAR) Insights :

  • Electron-Donating Groups (e.g., -OCH₃) : Enhance solubility and kinase binding affinity via hydrophobic interactions .
  • Electron-Withdrawing Groups (e.g., -Br) : Improve antibacterial potency but reduce metabolic stability .

Q. Case Study :

  • Replacing 3-methoxyphenyl with 4-cyanophenyl decreases kinase inhibition (ΔIC₅₀ = +15 µM) but increases antibacterial activity 2-fold .

What strategies resolve contradictions in reported synthetic yields?

Q. Common Issues :

  • Yield Variability (40–75%) : Linked to solvent purity (e.g., ethanol vs. anhydrous ethanol) and reaction time .
  • Byproduct Formation : Unreacted aldehydes or dimerization products.

Q. Solutions :

  • Use HPLC-MS to monitor reaction progress and optimize stoichiometry (aldehyde:urea:ester = 1:1.2:1.1) .
  • Introduce scavenger resins (e.g., polymer-bound sulfonic acid) to trap excess reagents .

How is the compound’s stability evaluated under physiological conditions?

Q. Methodology :

  • pH Stability : Incubate in buffers (pH 1.2–7.4) at 310 K for 24h; analyze degradation via LC-MS. Esters hydrolyze rapidly at pH < 3 .
  • Thermal Stability : TGA/DSC shows decomposition onset at ~450 K, confirming suitability for room-temperature storage .

Q. Approaches :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to identify nucleophilic sites (e.g., carbonyl carbon) .
  • Molecular Docking (AutoDock Vina) : Simulate binding to kinase ATP pockets (PDB: 1ATP). The 3-methoxyphenyl group shows π-π stacking with Phe82 .

Validation : Compare computed binding affinities with experimental IC₅₀ values (R² > 0.85) .

How is regioselectivity controlled during functionalization?

Q. Key Findings :

  • Electrophilic Aromatic Substitution : The 3-methoxyphenyl group directs electrophiles to the para position due to steric hindrance .
  • Nucleophilic Attack : The 2-oxo group on the tetrahydropyrimidine ring favors nucleophilic addition at C5 over C6 (3:1 selectivity) .

Q. Experimental Optimization :

  • Use bulky bases (e.g., LDA) to deprotonate C5 selectively .
  • Monitor regioselectivity via ¹H NMR coupling constants (e.g., J = 8–10 Hz for trans isomers) .

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